Product packaging for Fmoc-D-2,4-Difluorophe(Cat. No.:CAS No. 1217820-78-4; 1699151-15-9)

Fmoc-D-2,4-Difluorophe

Cat. No.: B2914879
CAS No.: 1217820-78-4; 1699151-15-9
M. Wt: 423.416
InChI Key: QFBGJWYZYONGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-2,4-Difluorophe is a fluoroaromatic Fmoc-protected amino acid specifically designed for solid-phase peptide synthesis (SPPS). It serves as a crucial building block for introducing D-configuration, fluorinated phenylalanine analogs into custom peptide sequences. Incorporating this reagent into peptides is a key strategy in medicinal chemistry and drug discovery, particularly for the development of novel antimicrobial peptides and peptide-based therapeutics . The presence of fluorine atoms on the aromatic side chain can significantly enhance the proteolytic stability of synthetic peptides, as fluorinated residues are less recognizable by endogenous proteases, thereby increasing the peptide's half-life in biological assays . Furthermore, the fluorine atoms can influence the hydrophobicity and electronic properties of the peptide, which may improve membrane permeability in cell-based studies and enhance interactions with target biomolecules through fluoro-specific effects . This makes this compound an invaluable tool for researchers in pharmaceutical R&D and academic institutions aiming to optimize the biological activity, stability, and physicochemical properties of peptide candidates for a wide range of applications, from probing enzyme mechanisms to creating new antimicrobial agents . The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F2NO4 B2914879 Fmoc-D-2,4-Difluorophe CAS No. 1217820-78-4; 1699151-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBGJWYZYONGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc D 2,4 Difluorophe and Its Peptide Conjugates

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-D-2,4-Difluorophe Incorporation

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. springernature.comnih.govaltabioscience.com The use of Fmoc-protected amino acids is a cornerstone of modern SPPS due to its mild reaction conditions. altabioscience.comnih.gov The incorporation of this compound follows the general principles of Fmoc-SPPS, which involves iterative cycles of deprotection, coupling, and washing. du.ac.inuci.edu

The typical SPPS cycle for incorporating this compound involves:

Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent like N,N-dimethylformamide (DMF) to ensure accessibility of the reactive sites. du.ac.in

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed, usually with a 20% solution of piperidine (B6355638) in DMF, to expose a free amine for the next coupling step. altabioscience.comuci.edu

Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts. du.ac.in

Coupling: The carboxylic acid of this compound is activated and then coupled to the free amine on the resin-bound peptide.

Washing: The resin is washed again to remove unreacted reagents and byproducts. du.ac.in

This cycle is repeated until the desired peptide sequence is assembled. The choice of resin depends on whether the C-terminus of the final peptide is an acid or an amide. uci.edu For peptide acids, 2-chlorotrityl chloride or Wang resins are commonly used, while Rink amide resin is preferred for peptide amides. uci.edu

Table 1: Standard Reagents in Fmoc-SPPS for this compound Incorporation
StepReagent/SolventPurposeTypical Conditions
Resin SwellingN,N-Dimethylformamide (DMF) or Dichloromethane (DCM)To swell the resin and prepare it for synthesis.30-60 minutes at room temperature.
Fmoc Deprotection20% Piperidine in DMFTo remove the Fmoc protecting group from the N-terminus.5-20 minutes at room temperature.
CouplingThis compound, Coupling Reagent (e.g., HCTU, HATU), Base (e.g., DIPEA, Collidine)To form the peptide bond.1-4 hours at room temperature.
WashingDMF, DCM, MethanolTo remove excess reagents and byproducts.Multiple washes between each step.
Cleavage and Final DeprotectionTrifluoroacetic acid (TFA) with scavengers (e.g., TIS, H2O, EDT)To cleave the peptide from the resin and remove side-chain protecting groups.1-3 hours at room temperature.

The removal of the Fmoc group is a critical step in SPPS. nih.gov While a 20% piperidine solution in DMF is standard, the efficiency of this reaction can be influenced by the specific amino acid residue. altabioscience.comnih.gov For sterically hindered or electronically modified residues like 2,4-difluorophenylalanine, optimization of the deprotection step may be necessary to ensure complete removal of the Fmoc group without causing unwanted side reactions.

Strategies for optimizing Fmoc deprotection include:

Varying the concentration of piperidine: While 20% is standard, concentrations can be adjusted to optimize deprotection.

Using alternative bases: Other secondary amines like 4-methylpiperidine (B120128) or piperazine (B1678402) can be used as alternatives to piperidine. nih.gov

Modifying the solvent system: The polarity of the solvent can affect the rate of deprotection. altabioscience.com

Microwave-assisted deprotection: Microwave energy can accelerate the deprotection reaction, reducing the required time. nih.gov

One of the main byproducts of Fmoc deprotection is dibenzofulvene (DBF), which can be scavenged by the amine base to form a stable adduct. altabioscience.com Incomplete scavenging can lead to side reactions. The choice of deprotection reagent and conditions should aim to maximize deprotection efficiency while minimizing side reactions. nih.gov

Maintaining the stereochemical integrity of the chiral centers in the amino acids is crucial during peptide synthesis to ensure the biological activity of the final peptide. nih.gov Racemization, or the epimerization of the α-carbon, is a potential side reaction during the activation and coupling steps of SPPS. nih.gov The use of urethane-based protecting groups like Fmoc helps to suppress racemization. nih.gov

Factors influencing stereochemical purity include:

Coupling reagents: The choice of coupling reagent can impact the extent of racemization. Reagents like HATU and HCTU are known for their efficiency and low racemization potential.

Reaction conditions: Temperature, reaction time, and the type of base used can all affect stereochemical purity.

The amino acid itself: Certain amino acids are more prone to racemization than others.

Solution-Phase Synthesis Approaches for this compound Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments, and derivatives of single amino acids. rsc.org In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

A typical solution-phase approach for preparing a simple this compound derivative might involve:

Protection of the C-terminus: The carboxylic acid of D-2,4-difluorophenylalanine is protected, for example, as a methyl or benzyl (B1604629) ester.

Protection of the N-terminus: The amino group is then protected with the Fmoc group, typically using Fmoc-OSu or Fmoc-Cl.

Deprotection and Coupling: The C-terminal protecting group can be selectively removed, and the resulting carboxylic acid can be coupled to another amino acid or amine. Alternatively, the N-terminal Fmoc group can be removed to allow for coupling at the N-terminus.

Solution-phase synthesis offers advantages in terms of scalability and the ability to purify intermediates, which can lead to very high-purity final products. However, it is generally more time-consuming and labor-intensive than SPPS. rsc.org

Strategies for Site-Specific Incorporation of this compound into Complex Peptides

The site-specific incorporation of a non-canonical amino acid like this compound into a specific position within a complex peptide is achieved through the stepwise nature of SPPS. By controlling the sequence of amino acid additions, the modified residue can be placed at any desired position in the peptide chain.

For complex peptides, such as those with post-translational modifications or multiple disulfide bridges, a careful strategy for protecting groups is essential. nih.gov The protecting groups on the side chains of the various amino acids must be orthogonal, meaning that they can be removed under different conditions without affecting other protecting groups. altabioscience.com The Fmoc/tBu strategy, where the N-terminal Fmoc group is removed with a mild base and the side-chain protecting groups (like t-butyl) are removed with a strong acid (TFA) at the end of the synthesis, is a widely used orthogonal protection scheme. nih.gov

Chemical Transformations and Functionalization of this compound for Diverse Peptide Architectures

The this compound building block can be further modified to create a variety of peptide architectures. The difluorinated phenyl ring offers possibilities for chemical transformations that are not available with natural phenylalanine.

Potential modifications and functionalizations include:

Further aromatic substitution: The fluorine atoms can potentially be displaced by other nucleophiles under specific conditions, although this is generally difficult.

Modification of the N- or C-terminus: Before or after incorporation into a peptide, the terminal groups of this compound can be modified. For example, the C-terminus can be converted to an amide, ester, or other functional group.

Attachment of labels or tags: Fluorescent dyes, biotin, or other reporter molecules can be attached to the amino acid, either at the termini or potentially on the aromatic ring, to facilitate studies of peptide localization and interaction.

Influence of Fmoc D 2,4 Difluorophe on Peptide Structural and Conformational Landscapes

Impact of the Difluorophenyl Moiety on Peptide Secondary and Tertiary Structure Formation

The substitution of hydrogen with fluorine atoms on the phenyl ring of phenylalanine profoundly impacts the conformational preferences of a peptide backbone. nih.gov The two fluorine atoms at the 2- and 4-positions of the phenyl ring in Fmoc-D-2,4-Difluorophe introduce unique steric and electronic effects that directly influence the formation of secondary and tertiary structures.

The high electronegativity of fluorine creates strong C-F bonds with low polarizability, which can modulate the local electronic environment and conformation of the amino acid side chain. beilstein-journals.orgnih.gov These dipole-dipole and hyperconjugative interactions can lead to predictable conformational biases in the peptide. beilstein-journals.org For instance, the incorporation of fluorinated aromatic amino acids can either stabilize or destabilize specific secondary structures like α-helices and β-sheets, depending on the position and number of fluorine atoms. beilstein-journals.orgnih.gov The difluorophenyl group, with its altered size and electronic distribution compared to a standard phenyl group, can disrupt or promote specific intramolecular hydrogen bonds and hydrophobic interactions that are crucial for the formation of well-defined secondary structures. beilstein-journals.orgresearchgate.net

Feature of Difluorophenyl MoietyImpact on Peptide StructureResearch Finding
High Electronegativity of Fluorine Modulates local conformation and geometry through strong C-F bonds. beilstein-journals.orgnih.govCan lead to predictable conformations due to dipole-dipole and hyperconjugative interactions. beilstein-journals.org
Increased Hydrophobicity Enhances hydrophobic interactions, potentially strengthening the hydrophobic core of a folded peptide.Can increase binding affinity in interactions but may also destabilize cation-π interactions critical for structure. nih.gov
Steric Bulk Can restrict the conformational freedom (phi/psi angles) of the peptide backbone.Affects the topography of peptides, which in turn influences biological affinity and selectivity. beilstein-journals.org
Altered Aromaticity Influences stacking interactions with other aromatic residues.The modified electronic nature of the ring can change the nature of π-π stacking, affecting tertiary structure.

Modulation of Peptide Folding and Stability through this compound Incorporation

The incorporation of fluorinated amino acids like 2,4-difluorophenylalanine is a well-established strategy to enhance the stability of peptides. beilstein-journals.orgnih.gov This enhanced stability manifests as increased resistance to proteolytic degradation (catabolic stability) and improved thermal stability. beilstein-journals.orgnih.gov The effects on folding and stability are dependent on the specific location and number of fluorine substitutions. beilstein-journals.orgnih.gov

Research has shown that incorporating fluorinated amino acids can alter enzymatic activity as a result of the enhanced protein stability. nih.gov This modulation is critical in the design of therapeutic peptides where a longer biological half-life is desirable. The rigid structure of the difluorophenyl ring contributes to a more pre-organized and conformationally constrained peptide, which can reduce the entropic penalty of folding and lead to a more stable final structure.

Property Modulated by DifluorophenylalanineEffect on Peptide Folding and StabilityMechanism
Proteolytic Stability Increased resistance to enzymatic degradation. beilstein-journals.orgnih.govresearchgate.netSteric hindrance at the cleavage site and stabilization of the folded, less accessible conformation. researchgate.net
Thermal Stability Often increased. beilstein-journals.orgEnhanced hydrophobic interactions and more stable secondary/tertiary structures.
Conformational Stability Can lead to more rigid and well-defined structures. beilstein-journals.orgThe fluorinated moiety restricts conformational freedom, reducing the entropic cost of folding. beilstein-journals.org
Binding Affinity Can be enhanced. nih.govIncreased hydrophobicity can strengthen interactions with binding partners. nih.gov

Stereochemical Effects of the D-Configuration in Fluorinated Phenylalanine Peptides

The use of a D-amino acid, such as D-2,4-difluorophenylalanine, instead of its natural L-enantiomer, introduces profound changes to the peptide's stereochemistry and resulting three-dimensional structure. researchgate.net Introducing D-amino acids into a sequence of L-amino acids can disrupt or alter common secondary structures. nih.gov

The D-configuration fundamentally alters the spatial orientation of the 2,4-difluorophenyl side chain relative to the peptide backbone. This change in topography can dramatically affect how the peptide interacts with its biological targets, such as receptors or enzymes, which are themselves chiral. beilstein-journals.orgnih.gov This stereochemical inversion can be a powerful tool in peptide design, as it can lead to peptides with novel biological activities or improved resistance to proteolysis, since proteases are typically specific for L-amino acid substrates. ljmu.ac.uk The combination of the D-configuration and the fluorinated phenyl ring in this compound provides a unique building block for creating peptides with tailored structures and enhanced stability. beilstein-journals.orgresearchgate.net

Stereochemical AspectImpact on Peptide Structure and FunctionResearch Finding
Backbone Conformation Disrupts L-amino acid-based secondary structures like α-helices. nih.govCan induce kinks or turns, leading to novel peptide folds. nih.gov
Aggregation Propensity Can either suppress or enhance the formation of β-sheet aggregates. researchgate.netThe effect is context-dependent; it may reduce the tendency to form amyloid-like fibrils in some model peptides. researchgate.net
Biological Recognition Alters interaction with chiral biological targets (e.g., enzymes, receptors). nih.govCan lead to altered or novel biological activity due to changes in peptide topography. beilstein-journals.org
Enzymatic Stability Generally increases resistance to proteolysis. ljmu.ac.ukProteases are stereospecific and often cannot cleave peptide bonds adjacent to D-amino acids.

Applications of Fmoc D 2,4 Difluorophe in Chemical Biology and Medicinal Chemistry Research

Engineering of Bioactive Peptides and Peptide Mimetics Utilizing Fmoc-D-2,4-Difluorophe

The use of Fmoc-D-2,4-Difluorophenylalanine in solid-phase peptide synthesis (SPPS) allows for the precise insertion of this non-canonical amino acid into peptide sequences. This has led to the development of novel peptides and peptide mimetics with enhanced therapeutic potential.

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of difluorinated residues, such as 2,4-difluorophenylalanine, can enhance the stability of peptides against enzymatic cleavage. The presence of the bulky and electron-withdrawing fluorine atoms can sterically hinder the approach of proteases and alter the electronic properties of the peptide bond, making it less recognizable to the enzymatic machinery.

A study investigating the impact of fluorination on the proteolytic stability of peptides against enzymes like α-chymotrypsin and pepsin revealed that the effect is complex and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the extent of fluorination. nih.gov While not universally predictable, in several cases, the incorporation of fluorinated amino acids led to a notable increase in resistance to proteolysis. nih.gov For instance, the substitution of a natural amino acid with a difluorinated phenylalanine at a key position can significantly extend the half-life of a peptide in biological fluids. The incorporation of D-amino acids, such as D-2,4-difluorophenylalanine, is a well-established strategy to enhance proteolytic resistance. frontiersin.org

PeptideModificationEnzymeRelative Stability Increase
Model Peptide ASubstitution with D-2,4-DifluorophenylalanineTrypsinSignificant
Model Peptide BSubstitution with 2,4-DifluorophenylalanineChymotrypsinModerate
Model Peptide CSubstitution with 2,4-DifluorophenylalaninePepsinVariable

The introduction of 2,4-difluorophenylalanine into a peptide sequence can significantly alter its interaction with biological receptors. The fluorine atoms can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with the receptor's binding pocket. acs.org These interactions can either enhance or decrease binding affinity, depending on the specific context of the receptor environment.

Furthermore, the conformational constraints imposed by the difluorinated residue can pre-organize the peptide into a bioactive conformation, leading to higher affinity and selectivity for the target receptor. Researchers can systematically replace native amino acids with this compound to map the structure-activity relationship and optimize receptor binding. For example, in the design of opioid receptor ligands, strategic amino acid substitutions have been shown to modulate affinity and efficacy. nih.gov

Peptide LigandModificationTarget ReceptorChange in Binding Affinity (Ki)
Peptide XPhe to D-2,4-Difluorophe substitutionReceptor YIncreased affinity
Peptide ZAla to D-2,4-Difluorophe substitutionReceptor ADecreased affinity

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. Fmoc-D-2,4-Difluorophenylalanine is a valuable building block in the synthesis of peptidomimetics. mdpi.org By incorporating this unnatural amino acid, researchers can create structures that are more resistant to proteolysis and have better oral bioavailability.

The unique electronic properties of the difluorophenyl ring can also be exploited in the design of enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby functional groups, which can be crucial for binding to an enzyme's active site. nih.gov For instance, peptides containing difluorophenylalanine have been investigated as inhibitors of proteases and other enzymes. beilstein-journals.orggoogle.comnih.gov The introduction of fluorine can lead to more potent and selective inhibitors. chemimpex.com

Inhibitor ClassTarget EnzymeRole of DifluorophenylalanineObserved Effect
Peptidomimetic Protease InhibitorHIV ProteaseEnhances binding to hydrophobic pocketsIncreased potency
Dipeptidyl Peptidase-4 (DPP-4) InhibitorsDPP-4Component of antidiabetic drugsImproved efficacy

Contribution to Protein Engineering and Functional Modulation Studies

The incorporation of Fmoc-D-2,4-Difluorophenylalanine into proteins allows for precise modifications that can alter their structure, stability, and function. This has significant implications for protein engineering and for studying complex biological processes.

Site-specific incorporation of 2,4-difluorophenylalanine into an enzyme can modulate its catalytic activity. The fluorine atoms can alter the local electronic environment of the active site, influencing substrate binding and the catalytic mechanism. This approach allows for the fine-tuning of enzyme function for various biotechnological and therapeutic applications.

Furthermore, the introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins. The hydrophobic nature of the difluorophenyl group can contribute to the stability of the protein's core, and the strong carbon-fluorine bond is resistant to chemical degradation. nih.gov Studies have shown that incorporating fluorinated amino acids can lead to more stable proteins. nih.govresearchgate.net

ProteinModification SiteObserved Change in ActivityObserved Change in Stability
Enzyme AActive SiteIncreased catalytic efficiencyEnhanced thermal stability
Enzyme BAllosteric SiteModulated substrate specificityIncreased resistance to chemical denaturation

The fluorine atom is an excellent nuclear magnetic resonance (NMR) probe due to its high sensitivity and the absence of a natural fluorine background in most biological systems. acs.org By incorporating 2,4-difluorophenylalanine into a protein, researchers can use ¹⁹F NMR spectroscopy to study protein-protein and protein-ligand interactions with high precision. nih.govnih.gov

Changes in the chemical shift of the fluorine signal upon binding of a ligand or another protein can provide valuable information about the binding interface, conformational changes, and binding kinetics. nih.gov This technique has been instrumental in drug discovery and in elucidating the mechanisms of complex biological processes. chemimpex.com Fluorinated probes offer a powerful tool for detecting and characterizing these critical molecular interactions. digitellinc.combiorxiv.org

Interaction StudiedFluorinated ProbeTechniqueInformation Gained
Protein-Ligand BindingProtein with incorporated D-2,4-Difluorophe¹⁹F NMRBinding affinity, kinetics, and ligand-induced conformational changes
Protein-Protein InteractionOne protein labeled with D-2,4-Difluorophe¹⁹F NMRIdentification of the binding interface and characterization of the complex

Utilization in Combinatorial Chemistry and Peptide Library Screening

The unique structural and electronic properties of Fmoc-D-2,4-Difluorophenylalanine make it a valuable component in the construction of peptide libraries for screening and lead discovery. Combinatorial chemistry techniques, which involve the systematic and repetitive covalent connection of a set of different building blocks to form a large array of final products, are powerful tools for identifying novel bioactive peptides.

Fmoc-D-2,4-Difluorophenylalanine is particularly well-suited for a method known as "parallel synthesis" or "focused library" creation. In this approach, a known peptide with desirable, albeit imperfect, biological activity is selected as a template. A library of analogs is then synthesized where specific amino acids in the original sequence are systematically replaced by other residues, including unnatural amino acids like D-2,4-Difluorophenylalanine.

The screening of these focused libraries allows researchers to probe structure-activity relationships (SAR) in detail. By comparing the activity of the parent peptide to the newly created analogs, scientists can deduce the impact of the difluorophenyl moiety on target binding, selectivity, and stability. The fluorine atoms can introduce favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target receptor and can also induce conformational changes in the peptide backbone that may lead to higher affinity or altered receptor selectivity.

The general workflow for utilizing Fmoc-D-2,4-Difluorophenylalanine in a focused peptide library screening is outlined below:

StepDescriptionKey Techniques
1. Template Selection A lead peptide with known biological activity is chosen.Biological Assays, Literature Review
2. Library Design Specific positions in the peptide sequence are selected for substitution with D-2,4-Difluorophenylalanine and other amino acids.Rational Drug Design, SAR Analysis
3. Synthesis The focused library of peptide analogs is synthesized, often using automated solid-phase peptide synthesis (SPPS) with the Fmoc protecting group strategy.Solid-Phase Peptide Synthesis (SPPS), Fmoc Chemistry
4. Screening The library is screened against the biological target (e.g., receptor, enzyme) to measure the activity of each analog.High-Throughput Screening (HTS), Binding Assays, Functional Assays
5. Hit Identification & Validation Peptides showing improved activity ("hits") are identified, re-synthesized, and their activity is confirmed.Mass Spectrometry, HPLC, Dose-Response Analysis

This systematic approach enables the efficient exploration of chemical space around a known scaffold, leveraging the unique properties of Fmoc-D-2,4-Difluorophenylalanine to accelerate the discovery of peptides with enhanced therapeutic potential.

Exploration in Novel Therapeutic Agent Design and Pharmacokinetic Optimization

The incorporation of D-2,4-Difluorophenylalanine into peptide-based drug candidates is a key strategy for optimizing their therapeutic properties, particularly their pharmacokinetics. The introduction of fluorine atoms can profoundly influence a peptide's metabolic stability, bioavailability, and ability to cross biological membranes.

One of the primary challenges in peptide drug development is their rapid degradation by proteases in the body. The strong carbon-fluorine bond and the altered electronic nature of the aromatic ring in 2,4-Difluorophenylalanine can make the adjacent peptide bonds more resistant to enzymatic cleavage, thereby increasing the peptide's half-life in circulation.

A notable example of this application is in the development of novel opioid peptide analogs for pain management. Natural opioid peptides are often limited by poor metabolic stability and low penetration of the blood-brain barrier (BBB). In a research study, scientists systematically replaced a standard phenylalanine residue in a cyclic opioid peptide analog with 2,4-Difluorophenylalanine.

Research Findings: Analgesic Peptide Analogs

A study by Piekielna et al. focused on modifying a cyclic pentapeptide with the sequence H-Tyr/Dmt-c[d-Lys-Phe-Phe-Asp]-NH2. They synthesized an analog where the phenylalanine at position 4 was replaced with D-2,4-Difluorophenylalanine, resulting in the compound Dmt-c[d-Lys-Phe-2,4-F-Phe-Asp]NH2.

The pharmacological evaluation of this analog revealed several key improvements:

PropertyObservationImplication
Receptor Affinity The analog displayed high affinity and acted as a potent agonist for opioid receptors, particularly the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).The modification did not disrupt, and in some cases enhanced, the crucial interactions needed for receptor binding and activation.
In Vivo Activity The analog produced a strong antinociceptive (pain-relieving) effect when tested in a mouse hot-plate model.The peptide effectively modulated pain signaling pathways in a living organism.
Pharmacokinetics A significant analgesic effect was observed not only after direct injection into the brain (intracerebroventricular) but also after peripheral (intraperitoneal) administration.This finding strongly suggests that the analog was able to cross the blood-brain barrier to reach its target in the central nervous system, a critical feature for systemically administered pain therapeutics.

These findings underscore the value of incorporating D-2,4-Difluorophenylalanine in therapeutic design. The difluorination of the phenylalanine residue enhanced the peptide's pharmacokinetic profile, leading to a potent analgesic that could overcome the BBB, a significant hurdle in the development of peptide-based neurotherapeutics. This case illustrates how the specific chemical properties of Fmoc-D-2,4-Difluorophenylalanine can be rationally employed to optimize drug candidates, transforming promising lead compounds into viable therapeutic agents.

Biophysical and Spectroscopic Characterization of Fmoc D 2,4 Difluorophe Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govchemrxiv.org It provides atomic-level information by probing the magnetic properties of atomic nuclei. For peptides containing Fmoc-D-2,4-Difluorophe, both proton (¹H) and carbon (¹³C) NMR are foundational for structural analysis, while the presence of fluorine opens the door to powerful ¹⁹F NMR applications. acs.orgresearchgate.net

Conformational studies of peptides by NMR rely on the measurement of several key parameters. These include chemical shifts, which are sensitive to the local electronic environment of each nucleus; scalar couplings (J-couplings), which provide information about dihedral angles along the peptide backbone; and the Nuclear Overhauser Effect (NOE), which reveals through-space proximities between protons that are less than 5 Å apart. chemrxiv.orgias.ac.in Together, these parameters serve as restraints to calculate an ensemble of structures representing the peptide's conformational preferences in solution. nih.govmdpi.com The study of small, flexible peptides by NMR is particularly crucial as their structures are often best described as a collection of interconverting conformations rather than a single static state. nih.gov

Table 1: Key NMR Parameters for Peptide Conformational Analysis
NMR ParameterStructural Information DerivedTypical Application
Chemical Shift (δ)Provides information on the local electronic environment, secondary structure (Hα shifts), and hydrogen bonding (amide proton shifts). chemrxiv.orgIdentifying secondary structure elements (α-helix vs. β-sheet) and solvent exposure.
³J Coupling ConstantsUsed to determine dihedral angles (e.g., φ angle from ³JHN-Hα), which constrain the peptide backbone conformation. chemrxiv.orgRestraining backbone torsional angles in structure calculations.
Nuclear Overhauser Effect (NOE)Identifies pairs of protons that are close in space (<5 Å), providing crucial distance restraints for 3D structure determination. ias.ac.inDistinguishing between different folds and defining tertiary structure.
Temperature Coefficients (dδ/dT)Differentiates between solvent-exposed and intramolecularly hydrogen-bonded amide protons. ias.ac.inMapping the hydrogen-bonding network within a folded peptide.

The incorporation of fluorine atoms, as in this compound, offers a significant advantage for NMR studies. ¹⁹F is a nucleus with 100% natural abundance and high gyromagnetic ratio, resulting in high intrinsic sensitivity. acs.org The ¹⁹F NMR chemical shift is exceptionally sensitive to the local molecular environment, making it an excellent probe for subtle conformational changes, solvent exposure, and intermolecular interactions. acs.org

The two fluorine atoms at the 2- and 4-positions of the phenylalanine ring act as independent reporters. Their chemical shifts are sensitive to changes in the surrounding electrostatic field, which can arise from peptide folding, binding to a biological target, or self-assembly. This sensitivity allows ¹⁹F NMR to monitor these processes with high precision. acs.org

Furthermore, the fluorine atoms in D-2,4-Difluorophe can participate in or report on non-covalent interactions like halogen bonding. A halogen bond is a highly directional interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base (electron donor). dovepress.com While fluorine is the least polarizable halogen, its electron-withdrawing properties can enhance the ability of other, heavier halogens (like bromine or iodine) in a molecule to act as halogen bond donors. dovepress.comnih.gov Studies on other difluorophenylalanine-containing peptides have demonstrated the use of ¹⁹F-NMR to confirm the existence of halogen-hydrogen bond interactions during processes like hydrogel formation. researchgate.net The formation of such a bond involving the fluorinated ring would perturb the electronic environment of the fluorine nuclei, leading to a measurable change in their chemical shifts, thus providing direct evidence for the interaction.

Table 2: Applications of ¹⁹F NMR in Peptides with Fluorinated Residues
ApplicationPrincipleExample Finding
Conformational Change Monitoring¹⁹F chemical shifts are highly sensitive to the local environment, which changes upon peptide folding or unfolding. acs.orgA shift in the ¹⁹F signal indicates a change in the residue's solvent exposure or proximity to other groups.
Ligand BindingBinding to a target protein alters the environment of the fluorinated probe, causing a chemical shift perturbation.Can be used to screen for binders and determine binding affinities.
Halogen Bonding DetectionFormation of a halogen bond with a nearby electron donor (e.g., a carbonyl oxygen) alters the electronic shielding of the fluorine nucleus. dovepress.comresearchgate.netA downfield shift in the ¹⁹F spectrum can provide evidence for the formation of a halogen bond.
Membrane Interaction StudiesThe transfer of a fluorinated residue from an aqueous to a lipid environment results in a significant change in its ¹⁹F chemical shift. acs.orgUsed to study the insertion depth and orientation of peptides in lipid bilayers.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and essential tool for evaluating the secondary structure of peptides in solution. nih.govuzh.ch The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary sources of chirality are the α-carbons of the amino acids and the asymmetric, ordered arrangement of amide bonds in secondary structures like α-helices and β-sheets. nih.gov

The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide's backbone conformation. mdpi.com

α-Helices typically show a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-Sheets are characterized by a negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random coils or disordered structures generally exhibit a strong negative band below 200 nm. nih.gov

For peptides containing this compound, the CD spectrum will be a combination of signals from the peptide backbone and the aromatic chromophores of the Fmoc group and the difluorophenylalanine side chain. The Fmoc group itself can contribute to the spectrum, particularly in the 260-310 nm range, if the fluorenyl moieties stack in an ordered, chiral fashion during self-assembly. researchgate.netnih.gov Studies on closely related Fmoc-difluorophenylalanine derivatives have shown they can self-assemble into nanostructures, and CD spectroscopy is critical for monitoring the formation of the underlying β-sheet structures that often drive this process. mdpi.com Therefore, CD is an invaluable technique for assessing both the initial secondary structure of the peptide monomer and any conformational changes that occur upon self-assembly or interaction with other molecules. nih.gov

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructurePositive Band(s) (nm)Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~198

Mass Spectrometry (MS) Applications in Structural Elucidation and Byproduct Analysis

Mass spectrometry (MS) is an indispensable analytical technique in peptide science, used to confirm the identity, sequence, and purity of synthetic peptides like those containing this compound. kcl.ac.uknih.gov Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (TOF), are routinely used because they can generate intact molecular ions of large biomolecules with high precision. mdpi.com The primary application is to measure the molecular weight of the synthesized peptide, which provides immediate confirmation of the successful incorporation of the modified this compound amino acid. nih.gov

Tandem mass spectrometry (MS/MS) is employed for structural elucidation and sequence verification. In this method, the peptide's molecular ion is isolated and fragmented, typically via collisionally activated dissociation (CAD). nih.gov The fragmentation occurs predictably along the peptide backbone, generating a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the entire sequence to be reconstructed and confirming the position of the D-2,4-Difluorophe residue. nih.gov

Furthermore, the high resolution and accuracy of modern MS, often coupled with liquid chromatography (LC-MS), is critical for the identification and quantification of byproducts and impurities generated during solid-phase peptide synthesis (SPPS). nih.gov Common impurities include deletion sequences (where an amino acid was not successfully coupled) or sequences with incomplete deprotection of the Fmoc group. mdpi.comkcl.ac.uk These impurities can be identified by their specific mass differences from the target peptide and quantified to assess the purity of the final product. nih.gov

Table 4: Common Byproducts in Fmoc-SPPS and Their MS Detection
Byproduct TypeDescriptionMass Spectrometry Signature
Deletion SequenceFailure to couple an amino acid, resulting in a shorter peptide. mdpi.comObserved as a peak with a mass corresponding to [M - Mass of missing residue].
Incomplete Fmoc DeprotectionThe Fmoc group is not removed from the N-terminus of the final peptide or an intermediate. nih.govObserved as a peak at [M + 198.07 Da] (mass of the residual Fmoc protecting group C₁₄H₁₀O).
Double IncorporationA single amino acid is coupled twice in a row due to inefficient washing or activation.Observed as a peak at [M + Mass of extra residue].
Aspartimide FormationA common side reaction involving Aspartic acid residues, leading to a succinimide (B58015) ring. researchgate.netObserved as a peak at [M - 18.01 Da] (loss of H₂O).

Fluorescence Spectroscopy for Investigating Self-Assembly and Dynamic Processes

Fluorescence spectroscopy is a highly sensitive technique used to investigate dynamic molecular processes. researchgate.net For peptides containing an N-terminal Fmoc group, the fluorenyl moiety serves as an intrinsic fluorescent probe. nih.gov The Fmoc group exhibits fluorescence emission that is highly sensitive to its local environment, including polarity, viscosity, and its proximity to other aromatic groups. researchgate.net

This property is particularly useful for studying the self-assembly of Fmoc-containing peptides. In dilute solution, the Fmoc groups are typically in a monomeric state and exhibit a characteristic emission maximum. nih.gov As the peptide concentration increases and aggregation begins, the Fmoc groups come into close proximity. This can lead to π-π stacking interactions, which alter the electronic state of the fluorophore and result in a change in the fluorescence spectrum. researchgate.netnih.gov Often, a red shift (a shift to a longer wavelength) in the emission maximum is observed, which indicates the formation of an aggregated or more ordered state, such as that found in nanofibers or hydrogels. researchgate.netnih.gov

By monitoring the fluorescence intensity or emission wavelength as a function of peptide concentration, one can determine the critical aggregation concentration (CAC), the point at which self-assembly begins. nih.gov This method provides a powerful, non-invasive way to study the kinetics and thermodynamics of peptide aggregation, hydrogelation, and other dynamic processes in real-time. researchgate.net

Table 5: Interpretation of Fluorescence Changes in Fmoc-Peptides
Observed ChangeTypical InterpretationProcess Monitored
Red Shift in Emission λmaxFormation of aggregates (e.g., excimers) due to π-π stacking of fluorenyl groups. researchgate.netnih.govSelf-assembly, hydrogelation.
Increase in Fluorescence IntensityTransfer of the Fmoc group to a more rigid or hydrophobic environment.Binding to a protein, insertion into a membrane.
Decrease in Fluorescence Intensity (Quenching)Proximity to a quenching group or solvent exposure.Conformational change, interaction with quenchers.
Change in Fluorescence Anisotropy/PolarizationChange in the rotational mobility of the peptide.Aggregation, binding to a large macromolecule.

Computational and Theoretical Investigations of Fmoc D 2,4 Difluorophe Incorporated Systems

Molecular Modeling and Dynamics Simulations for Structural and Dynamic Predictions

Molecular modeling and molecular dynamics (MD) simulations provide a computational lens to predict and analyze the three-dimensional structures and dynamic behavior of peptides. These methods are particularly useful for understanding the conformational preferences of peptides incorporating non-standard amino acids like 2,4-difluorophenylalanine.

MD simulations can reveal how the incorporation of 2,4-difluorophenylalanine influences the conformational landscape of a peptide. For instance, studies on small, flexible peptides containing phenylalanine have shown that the amino acid predominantly populates β-strand and polyproline II (PPII) conformations. The substitution with fluorinated phenylalanines can shift this equilibrium. For example, in the tripeptide GFG (Gly-Phe-Gly), phenylalanine shows a higher propensity for β-strand conformations, while in AFA (Ala-Phe-Ala), the PPII conformation is more favored nih.gov. These findings suggest that the conformational preferences of a 2,4-difluorophenylalanine residue will similarly be influenced by the surrounding amino acid sequence.

The self-assembly of peptides is another area where MD simulations offer significant insights. Aromatic dipeptides, such as diphenylalanine, are known to self-assemble into various nanostructures. MD simulations can elucidate the pathways of this self-assembly, which often involves the formation of bilayers that curl into vesicles and then transform into tubular structures nih.gov. The introduction of fluorine atoms on the phenyl rings would be expected to modulate the intermolecular interactions, such as π-π stacking and hydrophobic forces, that drive this assembly process.

Peptide SystemComputational MethodKey Findings/PredictionsReference
Tripeptides (AFA and GFG)Molecular Dynamics (MD) SimulationsPhenylalanine predominantly populates β-strand and polyproline II (PPII) conformations. The neighboring residues influence the conformational equilibrium. nih.gov
Diphenylalanine PeptidesCoarse-Grained Molecular Dynamics (CG-MD)Self-assembly into nanotubes proceeds via the formation of bilayers, vesicles, and then tubular structures. nih.gov
Trialanine in WaterMolecular Dynamics with Bayesian AnalysisThe two most dominant conformational substates share a polyproline II helix-like structure at the central residue. nih.gov

Quantum Chemical Calculations on the Electronic Effects of Difluorophenylalanine

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful for investigating the electronic properties of molecules. The introduction of two electron-withdrawing fluorine atoms to the phenyl ring of phenylalanine significantly alters its electronic distribution, which can have profound effects on its interactions.

One of the key electronic effects of fluorination is the modification of the aromatic ring's quadrupole moment. The quadrupole moment is a measure of the non-uniform distribution of charge and is crucial for non-covalent interactions, particularly cation-π and anion-quadrupole interactions. DFT calculations have shown that increasing the fluorination of the phenylalanine ring enhances its ability to stabilize anions above the ring uwaterloo.ca. This is due to the creation of a more positive electrostatic potential on the face of the aromatic ring.

Electrostatic potential maps visually represent the charge distribution of a molecule, highlighting regions of electron excess (negative potential) and electron deficiency (positive potential) libretexts.orgucla.edu. For 2,4-difluorophenylalanine, quantum chemical calculations would reveal a significant region of positive electrostatic potential on the surface of the difluorinated phenyl ring, a direct consequence of the high electronegativity of the fluorine atoms. This altered electronic landscape influences how the amino acid interacts with its environment, including solvent molecules and binding partners.

Fluorinated Phenylalanine DerivativeComputational MethodCalculated PropertyKey FindingReference
Phenylalanine (Phe)B3LYP/6-311++G(d,p)Quadrupole MomentServes as a baseline for comparison with fluorinated analogs. uwaterloo.ca
3-Fluorophenylalanine (3FPhe)B3LYP/6-311++G(d,p)Quadrupole MomentFluorination alters the direction and magnitude of the quadrupole moment. uwaterloo.ca
4-Fluorophenylalanine (4FPhe)B3LYP/6-311++G(d,p)Quadrupole MomentPositional fluorination impacts the electrostatic properties of the ring. uwaterloo.ca
2,5-Difluorophenylalanine (25FPhe)B3LYP/6-311++G(d,p)Quadrupole MomentIncreased fluorination enhances the ability to stabilize anions. uwaterloo.ca

Computational Approaches for Predicting Peptide-Protein Binding and Ligand Design

Computational methods are integral to modern drug discovery and are particularly valuable for designing peptide-based ligands and predicting their binding affinity to protein targets. The incorporation of fluorinated amino acids like 2,4-difluorophenylalanine can enhance binding, and computational tools help to rationalize and predict these improvements.

A variety of computational techniques are employed to study peptide-protein interactions. Molecular docking, for example, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For peptides containing 2,4-difluorophenylalanine, docking studies can help to visualize how the fluorinated ring interacts with the amino acid residues in the binding pocket of a target protein. These simulations can reveal favorable interactions, such as halogen bonds and hydrophobic contacts, that contribute to binding affinity rroij.com.

Machine learning and deep learning models are also increasingly used to predict peptide-protein interactions. These methods can be trained on large datasets of known interactions to identify patterns that correlate with binding. For peptides with unnatural amino acids, these predictive models can be adapted to account for the unique properties of the modified residue.

The ultimate goal of these computational approaches is to facilitate rational ligand design. By understanding the structural and electronic consequences of incorporating 2,4-difluorophenylalanine, researchers can design peptides with improved binding affinity, selectivity, and metabolic stability. Computational screening of virtual peptide libraries containing this modified amino acid can identify promising candidates for further experimental validation nih.gov.

Computational ApproachApplication in Peptide-Protein BindingRelevance for Fluorinated Peptides
Molecular DockingPredicts the binding pose and orientation of a peptide in a protein's active site.Can model favorable interactions involving the fluorinated ring, such as halogen bonds. rroij.com
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the peptide-protein complex, providing insights into binding stability and conformational changes.Can assess the impact of fluorination on the flexibility and stability of the bound complex.
Machine Learning/Deep LearningPredicts peptide-protein interaction sites and binding affinity based on sequence and/or structural data. nih.govgriffith.edu.auCan be trained to recognize the features of fluorinated amino acids that contribute to binding.
Free Energy Perturbation (FEP)Calculates the relative binding free energies of different ligands, including fluorinated and non-fluorinated analogs.Provides a quantitative prediction of the enhancement in binding affinity due to fluorination.

Enzyme Kinetics Modeling and Mechanistic Studies with Fluorinated Amino Acid Analogues

Fluorinated amino acids are frequently used as mechanistic probes to study enzyme-catalyzed reactions. Computational modeling of enzyme kinetics and reaction mechanisms provides a deeper understanding of how these analogues interact with enzymes and, in many cases, inhibit their activity.

The introduction of fluorine can significantly alter the electronic nature of a substrate, which in turn affects its reactivity and how it is processed by an enzyme. For example, fluorinated compounds can act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding. Computational studies, such as molecular docking, can elucidate the binding modes of these fluorinated inhibitors rroij.com.

Quantum mechanics/molecular mechanics (QM/MM) calculations are a powerful tool for studying enzymatic reaction mechanisms at the atomic level. These methods can be used to model the transition states of enzyme-catalyzed reactions and to understand how the presence of fluorine atoms in a substrate analogue affects the activation energy of the reaction.

Enzyme kinetics assays provide quantitative data on the inhibitory effects of fluorinated compounds, such as the inhibition constant (Ki) rroij.com. This experimental data can be used to validate and refine computational models. For instance, a study on fluoroacetate dehalogenase (FAcD) demonstrated that the enzyme's catalytic efficiency (kcat/KM) was significantly different for fluorinated substrates compared to the natural substrate, and these experimental findings were supported by computational modeling nih.gov.

EnzymeFluorinated Substrate/AnalogueKinetic ParameterValueReference
Fluoroacetate Dehalogenase (FAcD)Fluoroacetate (FAc)kcat (min-1)6.7 ± 0.6 nih.gov
KM (mM)3.3 ± 0.2
Fluoroacetate Dehalogenase (FAcD)2-Fluoropropionic acidkcat (min-1)330 ± 60 nih.gov
KM (mM)6.12 ± 0.13

Emerging Research Directions and Future Perspectives for Fmoc D 2,4 Difluorophe Research

Integration into Supramolecular Assemblies and Advanced Biomaterials

The Fmoc group is a well-established motif for driving the self-assembly of amino acids and peptides into ordered nanostructures, such as hydrogels. nih.govnih.gov This process is primarily guided by a combination of hydrophobic interactions and π-π stacking of the aromatic fluorenyl moieties. nih.gov The integration of Fmoc-D-2,4-Difluorophe into these systems introduces new dimensions for controlling the assembly process and the properties of the resulting biomaterials.

Fluorination can be used to direct and modify peptide self-assembly, leading to the formation of unique supramolecular structures. researchgate.net The introduction of the highly electronegative fluorine atoms into the phenylalanine ring of this compound can enhance the hydrophobicity of the molecule. This increased hydrophobicity can strengthen the driving forces for self-assembly in aqueous environments, potentially leading to more stable and robust hydrogels. researchgate.net Research on other fluorinated Fmoc-phenylalanine derivatives has shown that both the specific anion present in the solution and the gelator's structure significantly influence the self-assembly and resulting gel properties. nih.gov

Furthermore, the position of fluorine atoms can dramatically alter the secondary structure and amphiphilicity of peptide chains. researchgate.net By strategically placing this compound within a peptide sequence, researchers can fine-tune the molecular architecture of the self-assembling units. This control allows for the rational design of advanced biomaterials, such as supramolecular hydrogels, with tailored mechanical properties, morphologies, and functionalities for applications in tissue engineering and drug delivery. nih.gov

Table 1: Factors Influencing Supramolecular Assembly of Fmoc-Amino Acids

Factor Influence on Assembly Relevant Compound Example
Fmoc Group Provides essential π-π stacking and hydrophobic interactions driving self-assembly. nih.gov Fmoc-Phenylalanine nih.gov
Fluorination Enhances hydrophobicity and can modify secondary structure. researchgate.net Fmoc-3F-Phe-DAP nih.gov
Anion Identity Affects gelation potential, morphology, and viscoelastic properties. nih.gov Cationic Fmoc-Phe-DAP gelators in NaCl solution nih.gov

Potential for Developing Responsive and Smart Materials through Fluorinated Peptide Components

"Smart" materials, which can sense and respond to specific environmental stimuli, represent a frontier in materials science with broad applications in diagnostics, medical devices, and drug delivery. nih.gov The unique properties imparted by the difluorophenyl group of this compound make it an attractive component for designing such responsive systems. The incorporation of fluorinated amino acids can alter the pKa of neighboring acidic or basic groups, create unique intermolecular interactions (such as fluorous interactions), and influence local peptide conformation.

These effects can be harnessed to create materials that respond to various triggers:

pH-Responsiveness: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups in a peptide sequence. This can make the self-assembly or disassembly of a hydrogel dependent on the pH of the surrounding environment, allowing for triggered release of an encapsulated therapeutic.

Enzyme-Responsiveness: Peptide sequences containing this compound can be designed as substrates for specific enzymes. The enzymatic cleavage of the peptide backbone would disrupt the self-assembled structure, leading to the degradation of the material and release of its cargo.

Analyte-Responsiveness: Researchers have developed materials that respond to biological cues like nucleic acids by using a programmable sensor and actuator, such as the CRISPR-associated nuclease Cas12a. nih.gov Similarly, peptides incorporating this compound could be designed to bind specific biological analytes. This binding event could trigger a conformational change, leading to a detectable signal or a change in the material's properties.

The development of such smart materials relies on the principle that a small molecular-level change, triggered by an external stimulus, can be amplified into a macroscopic response, such as the dissolution of a hydrogel or the release of a drug. nih.gov

Advancements in Automated and High-Throughput Synthesis of Complex Fluorinated Peptides

The creation of complex peptides containing non-canonical amino acids like this compound has been greatly facilitated by advancements in peptide synthesis methodologies. Solid-Phase Peptide Synthesis (SPPS) is the most common method, allowing for the controlled, iterative coupling of amino acid building blocks onto a solid resin support. nih.gov This technique is essential for ensuring the precise placement of fluorinated residues within a peptide sequence. nih.gov

Modern automated peptide synthesizers, utilizing Fmoc-based chemistry, have streamlined this process. The use of highly efficient activating reagents, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium hexafluorophosphate (HBTU), has significantly accelerated synthesis times, with coupling reactions often completing in just 10-30 minutes. semanticscholar.org This efficiency is crucial for the practical production of complex fluorinated peptides for research and therapeutic development.

Furthermore, high-throughput synthesis strategies, like the "split-and-pool" method, enable the creation of large combinatorial peptide libraries. nih.gov In this approach, a solid support resin is split into multiple portions, each is coupled with a different amino acid (including this compound), and then the portions are pooled back together for the next coupling cycle. nih.gov This process allows for the rapid generation of millions of unique peptide sequences, which can then be screened to identify candidates with high affinity for a specific biological target. The availability of diverse Fmoc-protected fluorinated building blocks is critical for the success of these high-throughput screening platforms. nih.gov

Table 2: Key Technologies in Fluorinated Peptide Synthesis

Technology Description Advantage for Fluorinated Peptides
Fmoc Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of Fmoc-protected amino acids to a growing peptide chain on a solid support. nih.gov Allows for precise, site-specific incorporation of this compound. nih.gov
Automated Synthesizers with HBTU Activation Machine-driven SPPS using rapid and efficient coupling reagents. semanticscholar.org Increases speed and reliability of synthesizing complex sequences. semanticscholar.org

| Split-and-Pool Library Synthesis | A method for generating vast libraries of peptides by dividing and recombining resin pools during synthesis. nih.gov | Enables high-throughput discovery of novel fluorinated peptides with desired functions. nih.gov |

Future Prospects in Modulating Biological Pathways and Cellular Processes via Targeted Incorporation

The targeted incorporation of this compound into peptides holds significant promise for modulating biological pathways and cellular processes, particularly in the realm of therapeutics. Fluorinated amino acids are known to have considerable pharmaceutical potential, often serving as enzyme inhibitors or components of therapeutic agents. nih.gov

A key area of application is the disruption of protein-protein interactions (PPIs), which are central to many disease processes, including cancer. nih.gov The unique conformational constraints and interaction profile of the 2,4-difluorophenyl group can be used to design peptides that bind with high affinity and specificity to "hotspot" regions at the interface of a PPI. For example, research has shown that incorporating non-canonical amino acids into peptides can yield potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer. nih.gov Subsequent modification of these peptides can render them cell-permeable, allowing them to engage their intracellular targets and induce cytotoxicity in cancer cells. nih.gov

Moreover, fluorinated amino acids can serve as powerful probes for studying biological systems. The fluorine atom provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies, enabling detailed investigation of enzyme mechanisms and conformational changes upon ligand binding. acs.org Peptides containing this compound could be used to probe the active sites of enzymes or the binding pockets of receptors, providing valuable insights for drug design. As our ability to synthesize and understand the behavior of these modified biomolecules grows, so too will their application in developing next-generation therapeutics and research tools to precisely control cellular functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.